molecular formula C12H13NO2 B565222 Indole-3-butyric Acid-d4 CAS No. 1216408-71-7

Indole-3-butyric Acid-d4

Cat. No. B565222
CAS RN: 1216408-71-7
M. Wt: 207.265
InChI Key: JTEDVYBZBROSJT-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

IBA is an auxin precursor that is converted to IAA in a peroxisomal β-oxidation process . In Arabidopsis, altered IBA-to-IAA conversion leads to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways .


Molecular Structure Analysis

The molecular structure of IBA is closely related to a natural growth regulator found in plants . It is used on many crops and ornamentals to promote growth and development of roots, flowers, and fruits, and to increase crop yields .


Chemical Reactions Analysis

IBA treatment modifies the expression of genes related to the auxin, brassinosteroid, and abscisic acid signaling transduction pathways . The rooting process reduced the accumulation of starch and the synthesis of linalool but promoted the metabolism of D-glucose .


Physical And Chemical Properties Analysis

IBA has a molecular weight of 203.24 g/mol . The melting point of IBA is around 125-128 °C (257-262 °F) . IBA is sparingly soluble in water. It is more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Mechanism of Action

Although the exact method of how IBA works is still largely unknown, genetic evidence has been found that suggests that IBA may be converted into IAA through a similar process to β-oxidation of fatty acids . The conversion of IBA to IAA then suggests that IBA works as a storage sink for IAA in plants .

Safety and Hazards

With the exception of certain workers, no harm is expected from the use of indole-3-butyric acid . The active ingredient is not toxic to humans or other mammals . Furthermore, indole-3-butyric acid is effective at very low concentrations–often several orders of magnitude below 1% . It is applied at very low rates compared with most other pesticides .

Future Directions

The emergence of indole compounds has revealed a multitude of indole derivatives that can activate plant immunity . This conversion has been found to have an effect on plant growth, such as promoting root growth after germination , influencing flowering time and regulating plant sugar metabolism .

properties

CAS RN

1216408-71-7

Product Name

Indole-3-butyric Acid-d4

Molecular Formula

C12H13NO2

Molecular Weight

207.265

IUPAC Name

3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2

InChI Key

JTEDVYBZBROSJT-KHORGVISSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O

synonyms

1H-Indole-3-butanoic Acid-d4;  3-Indolyl-γ-butyric Acid-d4;  3-Indolylbutyric Αcid-d4;  4-(1H-Indol-3-yl)butanoic Αcid-d4;  4-(1H-Indol-3-yl)butyric Αcid-d4;  4-(3-Indolyl)butanoic Αcid-d4;  4-(Indol-3-yl)butyric Αcid-d4;  Clonex-d4;  Oxyberon-d4;  Rootex-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.